3-Chloro-7-methoxy-4-methylisoquinoline
Description
Significance of Isoquinoline (B145761) Core Structures in Organic Synthesis and Medicinal Chemistry
The isoquinoline framework is a fundamental building block found in numerous natural products, particularly alkaloids, and synthetic compounds with a wide spectrum of pharmacological activities. nih.govamerigoscientific.com Its structural rigidity and aromatic nature provide a stable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets like enzymes and receptors. nbinno.com
Derivatives of isoquinoline have been extensively explored and have led to the development of therapeutic agents across various disease areas. nih.gov The versatility of the isoquinoline core allows for its incorporation into drugs for treating tumors, infections, nervous system disorders, and cardiovascular diseases. researchgate.netnih.gov The planar nature of the ring system facilitates interactions such as pi-pi stacking with biological macromolecules, a key feature in drug design. nbinno.com
Table 1: Reported Pharmacological Activities of Isoquinoline Derivatives
| Therapeutic Area | Examples of Activity | Citation(s) |
|---|---|---|
| Oncology | Anticancer, Apoptosis induction, Tubulin polymerization inhibition | nih.govresearchgate.net |
| Infectious Diseases | Antimicrobial, Antifungal, Antimalarial, Antiviral | nih.govresearchgate.net |
| Neurology | Antidepressant, Anticonvulsant, Analgesic | nih.govresearchgate.net |
| Inflammation | Anti-inflammatory | nih.govamerigoscientific.com |
The synthesis of isoquinoline derivatives is a well-established field in organic chemistry, with classic methods like the Bischler-Napieralski and Pictet-Spengler reactions, as well as modern transition metal-catalyzed approaches, providing access to a vast chemical space. researchgate.netacs.org This synthetic accessibility further cements the isoquinoline scaffold's importance as a central component in medicinal chemistry research. nih.gov
Overview of Halogenated, Alkylated, and Alkoxylated Heterocyclic Systems in Chemical Biology
The introduction of halogen, alkyl, and alkoxy groups onto heterocyclic scaffolds is a cornerstone of medicinal chemistry strategy, used to fine-tune a molecule's properties for enhanced efficacy and favorable pharmacokinetics. Each of these substituent types imparts distinct characteristics to the parent molecule.
Halogenated Systems: The incorporation of halogen atoms (F, Cl, Br, I) into heterocyclic compounds is a common tactic in drug design. Halogens can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its target. nbinno.com The chlorine atom in the 3-position of the target isoquinoline, for instance, can serve as a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries. nbinno.com Furthermore, halogen atoms can form halogen bonds, a type of non-covalent interaction with biological macromolecules that can enhance binding affinity and specificity. nih.gov The presence of a carbon-halogen bond can significantly improve the pharmacological properties of a molecule. acs.org
Alkylated Systems: Alkyl groups, such as the methyl group at the 4-position of the isoquinoline core, are fundamental substituents in organic chemistry. rsc.org Even a simple methyl group can profoundly influence a molecule's properties. It can increase lipophilicity, which may affect cell membrane permeability. Sterically, it can lock a molecule into a specific conformation conducive to binding or, conversely, create steric hindrance that prevents off-target interactions. The alkylation of heterocycles is a key strategy for producing building blocks for active pharmaceutical ingredients. researchgate.netnih.gov
Alkoxylated Systems: Alkoxy groups, like the methoxy (B1213986) group at the 7-position, are electron-donating substituents that can alter the electronic properties of the aromatic ring system. organic-chemistry.org This can influence the reactivity of the scaffold and its ability to participate in hydrogen bonding through the oxygen atom. The methoxy group can also impact metabolic stability and solubility. mdpi.com The strategic placement of alkoxy groups is crucial in the design of many therapeutic agents, including kinase inhibitors where they can form key interactions in the ATP-binding pocket. researchgate.net
Table 2: Influence of Substituents on Heterocyclic Systems in Chemical Biology
| Substituent Type | General Effects | Citation(s) |
|---|---|---|
| Halogen (e.g., Chloro) | Modulates lipophilicity, metabolic stability, and binding affinity; participates in halogen bonding; acts as a synthetic handle. | nbinno.comnih.gov |
| Alkyl (e.g., Methyl) | Increases lipophilicity; influences molecular conformation (steric effects); can block metabolic sites. | researchgate.netnih.gov |
| Alkoxy (e.g., Methoxy) | Alters electronic properties (electron-donating); potential hydrogen bond acceptor; impacts solubility and metabolism. | organic-chemistry.orgmdpi.com |
Rationale for Focused Academic Inquiry into 3-Chloro-7-methoxy-4-methylisoquinoline Derivatives
The specific substitution pattern of this compound presents a compelling case for focused academic inquiry. The rationale stems from the synergistic combination of the privileged isoquinoline core with three strategically placed functional groups known to be critical in modulating biological activity.
The isoquinoline scaffold itself provides a proven foundation with inherent biological relevance. nih.govnih.gov The substituents then offer a multi-pronged approach to optimizing molecular properties:
The 3-chloro group serves a dual purpose. Electronically, it withdraws electron density from the pyridine (B92270) ring, influencing the basicity of the nitrogen atom. Synthetically, it provides a valuable site for diversification. Palladium-catalyzed cross-coupling reactions at this position could be used to introduce a wide array of other functional groups, rapidly generating a library of analogues for structure-activity relationship (SAR) studies. nbinno.com
The 4-methyl group introduces steric bulk adjacent to the chloro-substituted position. This can influence the preferred conformation of the molecule and its derivatives, potentially leading to higher selectivity for a biological target. It can also serve as a metabolic blocker, preventing enzymatic degradation at that position and potentially increasing the compound's half-life.
The combination of these three groups on a single isoquinoline scaffold creates a unique chemical entity with significant potential as a versatile intermediate in organic synthesis and as a core structure for the development of novel therapeutic agents. Research into derivatives of this compound would allow for a systematic exploration of how the interplay between these electronic, steric, and synthetic handles can be exploited to design molecules with tailored biological activities.
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-chloro-7-methoxy-4-methylisoquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-10-4-3-9(14-2)5-8(10)6-13-11(7)12/h3-6H,1-2H3 |
InChI Key |
BLLFHOUBRMRFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=CN=C1Cl)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 7 Methoxy 4 Methylisoquinoline and Analogous Isoquinoline Derivatives
Strategies for the Formation of the Isoquinoline (B145761) Ring System
The construction of the isoquinoline core is a well-explored area of organic synthesis, with methods ranging from classical name reactions to modern transition-metal-catalyzed approaches.
Cyclization Reactions in Isoquinoline Synthesis (e.g., Bischler–Napieralski, Pomeranz–Fritsch, Pictet–Spengler Variants)
Classical cyclization reactions remain fundamental to isoquinoline synthesis, relying on intramolecular electrophilic aromatic substitution.
Bischler–Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgnrochemistry.com The reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgjk-sci.com The mechanism is believed to proceed through a nitrilium ion intermediate. wikipedia.orgslideshare.net The success of the cyclization is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly facilitating the reaction. nrochemistry.comjk-sci.com
Pomeranz–Fritsch Reaction: This method provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgquimicaorganica.org Strong acids such as sulfuric acid are traditionally used. wikipedia.org The reaction involves the formation of a Schiff base, followed by cyclization and elimination of alcohol to aromatize the ring. wikipedia.orgchemistry-reaction.com A key limitation is that the standard reaction does not allow for substitution at the C-3 or C-4 positions. quimicaorganica.org Modifications like the Schlittler-Muller variation, using a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, can provide C-1 substituted isoquinolines. thermofisher.com
Pictet–Spengler Reaction: This reaction produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organicreactions.orgwikipedia.org The resulting tetrahydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. The reaction is a special case of the Mannich reaction and proceeds via an electrophilic iminium ion intermediate. wikipedia.org It is particularly effective for β-arylethylamines that possess electron-donating groups on the aromatic ring, which activate it for electrophilic attack. jk-sci.com
| Reaction | Starting Materials | Key Reagents/Conditions | Primary Product |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, refluxing acid | 3,4-Dihydroisoquinoline |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | Concentrated H₂SO₄ | Isoquinoline |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Protic or Lewis acid | Tetrahydroisoquinoline |
Palladium-Catalyzed Cycloaddition and Annulation Approaches to Isoquinolines
Palladium catalysis has emerged as a powerful tool for constructing isoquinoline scaffolds with high efficiency and functional group tolerance. These methods often involve C-H activation, cross-coupling, and annulation strategies.
One prominent approach is the palladium-catalyzed α-arylation of ketones, followed by cyclization to yield a diverse array of substituted isoquinolines and their N-oxides. nih.gov This methodology allows for the convergent assembly of readily available precursors in a regioselective fashion. nih.gov Another strategy involves the palladium-catalyzed coupling of terminal acetylenes with imines derived from o-iodobenzaldehydes, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate to furnish the isoquinoline product. acs.org
More recent developments include palladium-catalyzed C-H activation/annulation cascades. For instance, the reaction of N-methoxy benzamides with 2,3-allenoic acid esters, catalyzed by a palladium complex, affords 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com This highlights a shift from traditional methods requiring pre-functionalized substrates to more atom-economical C-H functionalization pathways. mdpi.com
Rh(III)-Catalyzed Coupling/Cyclization Cascades for Isoquinoline Construction
Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have become a robust strategy for synthesizing highly substituted isoquinolones and isoquinolines. These reactions typically employ a directing group to guide the regioselective C-H activation of an aromatic ring, which is followed by annulation with a coupling partner like an alkyne or alkene. acs.orgnih.gov
For example, aromatic ketoximes can react with alkynes in a one-pot, rhodium-catalyzed process to give substituted isoquinoline derivatives with high regioselectivity. nih.gov A proposed mechanism involves chelation-assisted C-H activation, alkyne insertion, reductive elimination, and subsequent cyclization and aromatization. nih.gov Similarly, using benzoylhydrazines as substrates and alkynes as coupling partners provides a route to isoquinolones. rsc.org A notable advantage of some Rh(III)-catalyzed systems is the use of an internal oxidizing directing group, which avoids the need for an external oxidant. acs.org These methods offer access to complex isoquinoline frameworks from simple starting materials. organic-chemistry.orgrsc.org
| Catalyst System | Substrates | Coupling Partner | Product Type |
| [RhCp*Cl₂]₂ / CsOAc | N-(Pivaloyloxy)benzamides | Ethylene / Propyne | 3,4-Dihydroisoquinolones / 3-Methylisoquinolones organic-chemistry.org |
| [Rh(I) complex] | Aromatic Ketoximes | Alkynes | Substituted Isoquinolines nih.gov |
| [Rh(III) complex] | Benzoylhydrazines | Alkynes | Isoquinolones rsc.org |
| [Rh(III) complex] | Benzimidates | Allyl Carbonates | Isoquinoline Derivatives rsc.org |
Application of Grob Reaction and Related Fragmentation/Cyclization Pathways in Isoquinoline Synthesis
The Grob fragmentation is an elimination reaction that breaks an aliphatic chain into three fragments: an electrofuge, an unsaturated neutral fragment, and a nucleofuge. wikipedia.org The reaction can proceed in a concerted or stepwise manner. wikipedia.org A common variant is the 3-aza-Grob fragmentation, which produces an imine as one of the products. wikipedia.org
While the Grob fragmentation is a powerful tool in organic synthesis for ring-opening and the formation of medium-sized rings, its direct application as a primary ring-forming step for the de novo synthesis of the isoquinoline aromatic system is not a commonly reported methodology in the chemical literature. The reaction's utility generally lies in the cleavage of existing ring systems rather than the construction of aromatic heterocycles like isoquinoline. Therefore, it is not considered a standard pathway to access this scaffold.
Novel Multicomponent Reactions Towards Isoquinoline Frameworks
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, offer significant advantages in terms of efficiency and complexity generation. beilstein-journals.orgbeilstein-journals.org Several MCRs have been developed for the synthesis of complex, often fused, isoquinoline derivatives.
One example involves the reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org Another approach utilizes a three-component reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various CH-acids to synthesize C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net These methods provide rapid access to structurally diverse and complex scaffolds based on the isoquinoline core, showcasing the power of MCRs in modern heterocyclic chemistry. beilstein-journals.orgbeilstein-journals.org
Regioselective Functionalization for Targeted Substitution Patterns
To achieve the specific 3-chloro, 7-methoxy, and 4-methyl substitution pattern of the target molecule, direct functionalization of a pre-formed isoquinoline or a related precursor is a key strategy. This requires precise regiochemical control.
Chlorination: The introduction of a chlorine atom at the C-3 position can be challenging. Electrophilic chlorination of isoquinoline typically occurs at C-5 and C-8. However, functionalization of isoquinoline N-oxides can alter this selectivity. For instance, treatment of isoquinoline N-oxides with reagents like phosphorus oxychloride or a combination of triphenylphosphine (B44618) and trichloroacetonitrile (B146778) (PPh₃/Cl₃CCN) can lead to regioselective chlorination, often at the C-1 or C-2 positions depending on the system. researchgate.netresearchgate.net Achieving C-3 chlorination might require a more tailored approach, possibly involving a directed metalation strategy or starting with a precursor that already contains a functional group at the 3-position which can be converted to a chloro group.
Introduction of Methoxy (B1213986) and Methyl Groups: The 7-methoxy and 4-methyl groups would likely be incorporated from the starting materials used in the ring-forming reactions described in section 2.1.
For the Bischler-Napieralski or Pictet-Spengler reactions, a β-phenylethylamine precursor with a methoxy group at the appropriate position (meta to the ethylamine (B1201723) side chain) would be used. This methoxy group would direct the electrophilic cyclization to the para position, correctly placing it at C-7 in the final isoquinoline.
To install the C-4 methyl group, one could employ a starting material where the methyl group is already present. For example, in a palladium-catalyzed annulation, a suitably substituted arene could be used. mdpi.com Alternatively, a versatile synthesis reported by Myers and coworkers allows for the C-4 position of an isoquinoline to be functionalized by trapping an anionic intermediate with an electrophile, such as methyl iodide. harvard.edu
A plausible synthetic strategy for 3-Chloro-7-methoxy-4-methylisoquinoline could involve constructing a 7-methoxy-4-methylisoquinoline (B8732646) core using one of the advanced synthetic methods, followed by a late-stage regioselective chlorination at the C-3 position.
Methodologies for Installing Chloro Substituents at the C-3 Position of Isoquinolines
The introduction of a chlorine atom at the C-3 position of the isoquinoline nucleus is a key transformation that opens avenues for further functionalization, particularly through cross-coupling reactions. Several methods have been developed for this purpose, with the Vilsmeier-Haack reaction and the chlorination of isoquinolin-3-ones being prominent strategies.
The Vilsmeier-Haack reaction provides a direct route to 2-chloro-3-formylquinolines from N-arylacetamides, and a similar strategy can be envisioned for isoquinoline synthesis. researchgate.netniscpr.res.in This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). scirp.orgsemanticscholar.org The reaction of a suitably substituted β-phenylethylamide with the Vilsmeier reagent could lead to the formation of a 3-chloro-dihydroisoquinoline intermediate, which can then be aromatized. For instance, the cyclization of N-arylacetamides bearing electron-donating groups at the meta-position has been shown to be effective, suggesting that a precursor with a methoxy group at the appropriate position on the phenyl ring would be a suitable substrate. researchgate.netniscpr.res.in
Another widely used method involves the chlorination of an isoquinolin-3-one precursor. Isoquinolin-3-ones can be synthesized through various methods, including the cyclization of N-(o-formylbenzyl)amides. Once the isoquinolin-3-one is obtained, it can be converted to the 3-chloro derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation proceeds through the formation of a hydroxyisoquinoline tautomer, which is then converted to the chloro derivative.
| Precursor Type | Reagent | Product | Reference(s) |
| N-Arylacetamide | POCl₃, DMF | 2-Chloro-3-formylquinoline | researchgate.netniscpr.res.in |
| Isoquinolin-3-one | POCl₃ or SOCl₂ | 3-Chloroisoquinoline | researchgate.net |
| Isoquinoline N-oxide | POCl₃ | 1-Chloroisoquinoline | chemicalbook.com |
Synthetic Routes for Methoxy Group Introduction at the C-7 Position of Isoquinolines
The methoxy group at the C-7 position significantly influences the electronic properties of the isoquinoline ring and is often a key feature in biologically active molecules. acs.org Its introduction is typically achieved by starting with a precursor that already contains the methoxy group or by functionalizing the C-7 position of a pre-formed isoquinoline ring.
Classical isoquinoline syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions are well-suited for preparing 7-methoxyisoquinolines by utilizing precursors bearing a methoxy group at the meta-position of the phenyl ring. wikipedia.orgwikipedia.orgthermofisher.comorganic-chemistry.org In the Bischler-Napieralski reaction, a β-(3-methoxyphenyl)ethylamide undergoes cyclodehydration using a condensing agent like POCl₃ to yield a 3,4-dihydroisoquinoline, which is subsequently aromatized to the 7-methoxyisoquinoline (B1361142). researchgate.netwikipedia.orgorganic-chemistry.org The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal derived from m-methoxybenzaldehyde to form the 7-methoxyisoquinoline core. wikipedia.orgthermofisher.comresearchgate.net
Alternatively, a methoxy group can be introduced at the C-7 position through nucleophilic aromatic substitution (SNAr) on a 7-halo or 7-nitroisoquinoline (B179579) precursor with sodium methoxide. This approach is particularly useful when the isoquinoline core is already assembled. The success of this reaction is dependent on the activation of the C-7 position by electron-withdrawing groups on the ring.
Strategies for Methyl Group Incorporation at the C-4 Position of Isoquinolines
The introduction of a methyl group at the C-4 position of the isoquinoline ring can be challenging. Direct electrophilic substitution on the isoquinoline ring is often not regioselective. However, several strategies have been developed to achieve this transformation.
One approach involves the trapping of an intermediate anion during isoquinoline synthesis. For example, in a modified isoquinoline synthesis starting from o-tolualdehyde tert-butylimine, the intermediate anion formed after condensation with a nitrile can be trapped with an electrophile like methyl iodide to introduce a methyl group at the C-4 position. documentsdelivered.com
Another strategy involves the direct C-H functionalization of the isoquinoline core. While direct methylation of isoquinoline itself can be difficult, certain activated isoquinoline species or the use of specific catalytic systems can facilitate this transformation. For instance, radical methylation has been shown to occur at the C-1 position of isoquinoline. nih.gov Achieving selective C-4 methylation often requires the presence of directing groups or specific reaction conditions that favor functionalization at this position.
A more recent metal- and activating-group-free method for the C-4 alkylation of isoquinolines utilizes a temporary dearomatization strategy. In this approach, the isoquinoline reacts with benzoic acid and a vinyl ketone. The reaction proceeds through a 1,2-dihydroisoquinoline (B1215523) intermediate which then reacts as a nucleophile with the vinyl ketone, followed by elimination to furnish the C-4 alkylated isoquinoline. google.com
Sequential Functionalization Protocols for Polysubstituted Isoquinolines
The synthesis of a polysubstituted isoquinoline like this compound often requires a carefully planned sequence of reactions to introduce the different functional groups in the correct positions. The order of these reactions is crucial to avoid unwanted side reactions and to ensure high yields.
A plausible synthetic route could start with the construction of a 7-methoxyisoquinoline core using either the Bischler-Napieralski or Pomeranz-Fritsch reaction from a readily available 3-methoxyphenyl (B12655295) precursor. wikipedia.orgwikipedia.orgthermofisher.comorganic-chemistry.orgresearchgate.net Subsequently, the C-4 position could be methylated using a direct C-H functionalization approach or a dearomatization-alkylation strategy. google.com The final step would be the introduction of the chloro group at the C-3 position. This could be achieved by first converting the 4-methyl-7-methoxyisoquinoline to its N-oxide, followed by treatment with POCl₃, which can regioselectively introduce a chlorine atom at an activated position. Alternatively, the synthesis could proceed through a 7-methoxyisoquinolin-3-one intermediate, which is then methylated at C-4 and subsequently chlorinated at C-3.
The development of one-pot or tandem reactions allows for the rapid assembly of complex isoquinolines. For example, sequential palladium-catalyzed α-arylation and cyclization reactions provide a convergent approach to a variety of substituted isoquinolines. researchgate.net Similarly, sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes can yield polysubstituted isoquinolines. chemicalbook.com
Modern Transformations for Isoquinoline Core Modification
Once the basic isoquinoline scaffold is in place, modern synthetic methods offer powerful tools for further modification and diversification. Cross-coupling reactions and direct C-H functionalization are at the forefront of these techniques.
Cross-Coupling Reactions for C-C and C-N Bond Formation on Halogenated Isoquinolines (e.g., Suzuki-Miyaura)
The presence of a halogen, such as the chloro group at the C-3 position of the target molecule, provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the 3-chloro-isoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, or alkyl substituents at the C-3 position.
The Buchwald-Hartwig amination is another important cross-coupling reaction that allows for the formation of C-N bonds. mdpi.commdpi.com By reacting the 3-chloro-isoquinoline with a primary or secondary amine in the presence of a palladium catalyst and a base, a variety of amino-substituted isoquinolines can be synthesized. This reaction is crucial for the preparation of compounds with potential biological activity. wikipedia.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C |
| Buchwald-Hartwig Amination | Amine | Pd catalyst with phosphine (B1218219) ligand, Base (e.g., NaOtBu) | C-N |
Direct C–H Functionalization and Alkylation Strategies on Isoquinoline Systems
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores like isoquinoline, avoiding the need for pre-functionalized starting materials. mdpi.com
Rhodium-catalyzed C-H alkylation of quinolines and pyridines has been reported, and similar strategies can be applied to isoquinolines. These reactions typically involve the activation of a C-H bond ortho to the nitrogen atom, followed by coupling with an olefin. nih.gov While this often targets the C-1 position in isoquinoline, careful selection of catalysts and directing groups can potentially steer the functionalization to other positions.
Metal-free alkylation strategies have also been developed. As mentioned earlier, a temporary dearomatization of the isoquinoline ring can generate a nucleophilic intermediate that reacts with electrophiles to achieve C-4 alkylation. google.com This method avoids the use of transition metals and offers a complementary approach to traditional cross-coupling reactions.
| Method | Reagent/Catalyst | Position Functionalized | Reference(s) |
| Rhodium-catalyzed alkylation | Rh(I)-phosphine catalyst, olefin | C-1 (typically) | nih.gov |
| Temporary dearomatization | Benzoic acid, vinyl ketone | C-4 | google.com |
Nucleophilic Aromatic Substitution on Activated Halogenated Isoquinolines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated heteroaromatic systems. In the isoquinoline ring, the electron-withdrawing effect of the ring nitrogen atom deactivates the carbocyclic ring toward electrophilic attack but activates the heterocyclic ring for nucleophilic substitution, particularly at the C-1 and C-3 positions.
The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the chloride leaving group.
The scope of this reaction on 3-haloisoquinoline scaffolds can be illustrated with various nucleophiles. Although specific data for this compound is not extensively published, analogous reactions on related substrates demonstrate the feasibility of introducing a range of functionalities.
Table 1: Examples of Nucleophilic Aromatic Substitution on 3-Haloisoquinoline Analogs
| 3-Haloisoquinoline Substrate | Nucleophile | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 3-Bromoisoquinoline | Indole (B1671886) | AcONa (base), Metal-free | 3-(1H-Indol-1-yl)isoquinoline derivative | N/A |
| 3-Chloroisoquinoline (hypothetical) | Sodium Methoxide (NaOMe) | DMF, Heat | 3-Methoxyisoquinoline | N/A |
| 3-Chloroisoquinoline (hypothetical) | Ammonia (NH₃) | High Pressure, Heat | Isoquinolin-3-amine | N/A |
| 3-Chloroisoquinoline (hypothetical) | Sodium Thiophenoxide (NaSPh) | DMF, rt | 3-(Phenylthio)isoquinoline | N/A |
This table includes a reported reaction and hypothetical examples based on established SNAr principles to illustrate the potential scope.
Functional Group Interconversions Involving Chloro, Methoxy, and Methyl Substituents
The synthesis of a specifically substituted molecule like this compound can be achieved either by building the ring with the substituents already in place or by modifying a simpler isoquinoline core through functional group interconversions (FGIs).
Conversion of Isoquinolinone to 3-Chloroisoquinoline: A common and effective method for introducing a chlorine atom onto the pyridine (B92270) ring of an isoquinoline is the conversion of a corresponding isoquinolinone (an amide) to the chloro derivative. For instance, an isoquinolin-3(2H)-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the 3-chloroisoquinoline. This reaction transforms the C-O bond of the amide into a C-Cl bond, creating a valuable precursor for subsequent cross-coupling or SNAr reactions.
Introduction of the 7-Methoxy Group: The methoxy group on the benzene (B151609) ring is typically introduced in one of two ways. The first involves the O-methylation of a corresponding 7-hydroxyisoquinoline (B188741). This is often accomplished using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃). This reaction follows the Williamson ether synthesis mechanism. Alternatively, if a 7-haloisoquinoline is available, the methoxy group can be installed via a nucleophilic aromatic substitution reaction using sodium methoxide, often facilitated by a copper catalyst. Research has shown that O-methyltransferases can also selectively catalyze the methylation of hydroxy-substituted benzylisoquinoline alkaloids. nih.gov
Introduction of the 4-Methyl Group: Introducing a methyl group at the C-4 position represents a significant synthetic challenge. Modern synthetic methods, particularly those involving transition-metal catalysis, have provided powerful solutions. One advanced strategy is the palladium-catalyzed nucleomethylation of alkynes. nih.gov In this approach, a suitably substituted 2-alkynylaniline undergoes a palladium-catalyzed intramolecular aminopalladation followed by methylation with an organoboron reagent like methylboronic acid. This cascade reaction simultaneously constructs the isoquinoline ring and installs the methyl group at the C-4 position. nih.gov For example, subjecting a 2-alkynylaniline derivative to conditions with a palladium catalyst (e.g., Pd(TFA)₂) and a ligand (e.g., Xantphos) in the presence of methylboronic acid can furnish the desired 4-methylisoquinoline (B18517) product in moderate to good yields. nih.gov
Optimization of Reaction Conditions and Catalyst Systems in Isoquinoline Synthesis Research
The efficiency and selectivity of modern synthetic methodologies for constructing complex molecules like isoquinolines are highly dependent on the careful optimization of reaction conditions and catalyst systems. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are pivotal in this field and serve as excellent case studies for the principles of optimization. mdpi.comsci-hub.se
The key variables that are typically screened during optimization include the choice of metal precursor, the structure of the ligand, the type of base, the solvent, and the reaction temperature. The ligand, in particular, plays a crucial role as it modulates the steric and electronic properties of the metal center, thereby influencing catalytic activity, stability, and selectivity. nih.gov
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify optimal conditions. sci-hub.se For instance, in the development of a Sonogashira coupling to synthesize an aryl alkyne, parameters such as catalyst loading, ligand type, base, and temperature are systematically varied to maximize yield and minimize impurities. sci-hub.se
The following table summarizes the optimization of a model Sonogashira coupling reaction, demonstrating how systematic variation of parameters can significantly impact the reaction outcome.
Table 2: Optimization of a Model Palladium-Catalyzed Sonogashira Coupling Reaction
| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2.5) | None | Cs₂CO₃ | DCM | 50 | <5 |
| 2 | Pd(OAc)₂ (2.5) | PPh₃ | Cs₂CO₃ | DCM | 50 | 45 |
| 3 | Pd(OAc)₂ (2.5) | 2,2'-Bipyridine | K₂CO₃ | DCM | 50 | 78 |
| 4 | Pd(OAc)₂ (2.5) | 2,2'-Bipyridine | Cs₂CO₃ | DMF | 50 | 85 |
| 5 | Pd(OAc)₂ (2.5) | 2,2'-Bipyridine | Cs₂CO₃ | DCM | 25 | 65 |
| 6 | Pd(OAc)₂ (2.5) | 2,2'-Bipyridine | Cs₂CO₃ | DCM | 50 | 99 |
Data is adapted from a representative optimization study on a Sonogashira-type coupling. researchgate.net This demonstrates the critical role of the ligand and base in achieving high conversion.
This systematic optimization is crucial for developing robust, efficient, and scalable synthetic routes for complex pharmaceutical intermediates and other high-value chemical compounds. The principles apply broadly to the synthesis of substituted isoquinolines, where palladium-catalyzed reactions are frequently employed to construct the core or functionalize it. mdpi.comnih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 7 Methoxy 4 Methylisoquinoline
Electrophilic and Nucleophilic Substitution Reactions on the Substituted Isoquinoline (B145761) Core
Electrophilic Substitution: The isoquinoline nucleus is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the electron-donating methoxy (B1213986) group at the C-7 position significantly activates the carbocyclic (benzene) ring for such reactions. This activation is most pronounced at the positions ortho and para to the methoxy group. Therefore, electrophilic attack on 3-Chloro-7-methoxy-4-methylisoquinoline is predicted to occur preferentially at the C-8 and C-5 positions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Nucleophilic Substitution: The pyridine (B92270) ring of the isoquinoline system is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. This reactivity is greatly enhanced by the presence of a good leaving group, such as the chloro substituent at the C-3 position. Direct nucleophilic aromatic substitution (SNAr) on the isoquinoline core at positions other than C-3 is generally difficult and requires harsh conditions or activation by strongly electron-withdrawing groups. wikipedia.org Nucleophilic species, which are electron-pair donors, are drawn to the electron-poor carbon centers of the pyridine ring. youtube.com The C-1 and C-3 positions are the most electrophilic sites in the isoquinoline ring system.
Transformations Involving the C-3 Chloro Group as a Leaving Group or Reactive Site
The chloro group at the C-3 position is a primary site of reactivity in this compound. Halogens at the C-1 and C-3 positions of the isoquinoline ring are particularly labile and readily participate in nucleophilic substitution reactions. harvard.edu This reactivity allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a versatile method for introducing new functional groups at this position. khanacademy.org
Common nucleophilic substitution reactions at the C-3 position include:
Amination: Reaction with primary or secondary amines, often under basic conditions, yields 3-aminoisoquinoline derivatives.
Alkoxylation/Hydroxylation: Treatment with alkoxides (e.g., sodium methoxide) or hydroxides can replace the chloro group with an alkoxy or hydroxyl group, respectively.
Thiolation: Reaction with thiols or thiolate anions affords 3-thioether derivatives.
Cyanation: Displacement with cyanide salts can be used to introduce a nitrile group, a valuable synthetic intermediate.
The mechanism for these transformations is typically a bimolecular nucleophilic aromatic substitution (SNAr). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which subsequently rearomatizes by expelling the chloride leaving group. The rate of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the use of a copper catalyst can facilitate substitutions that are otherwise difficult, such as the displacement of a bromo-group with chloride.
Reactions and Stability of the C-7 Methoxy Substituent
The C-7 methoxy group is an aryl alkyl ether. Ethers are generally characterized by their high chemical stability and are unreactive towards many reagents. libretexts.org Consequently, the methoxy group in this compound is largely stable under neutral, basic, and mild acidic conditions.
The primary reaction involving the C-7 methoxy group is ether cleavage, which typically requires harsh conditions with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction proceeds by protonation of the ether oxygen, making it a better leaving group (methanol). A halide ion then acts as a nucleophile, attacking the methyl carbon in an SN2 reaction to produce the corresponding 7-hydroxyisoquinoline (B188741) (a phenol) and a methyl halide. libretexts.org Cleavage at the aryl C-O bond does not occur because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org
| Reactant | Reagent | Predicted Products |
|---|---|---|
| This compound | Excess HBr, heat | 3-Chloro-4-methylisoquinolin-7-ol and Methyl Bromide |
| This compound | Excess HI, heat | 3-Chloro-4-methylisoquinolin-7-ol and Methyl Iodide |
Chemical Reactivity of the C-4 Methyl Group and Potential for Further Functionalization
The methyl group at the C-4 position offers another avenue for the functionalization of the isoquinoline core. While direct C-H functionalization of the aromatic ring at C-4 is challenging, the methyl group itself can serve as a synthetic handle.
One approach involves the temporary dearomatization of the isoquinoline ring. For instance, isoquinolines can react with a nucleophilic reagent and an electrophile in a process that temporarily disrupts the aromatic system to allow for alkylation at the C-4 position. acs.orgnih.gov This strategy has been demonstrated using reagents like benzoic acid and vinyl ketones. acs.orgnih.gov While these methods have not been specifically reported for this compound, the principles suggest that the C-4 position is accessible for functionalization through such pathways.
Alternative strategies for functionalizing methyl groups on heteroaromatic rings include:
Oxidation: The methyl group could potentially be oxidized to a formyl (CHO) or carboxylic acid (COOH) group using strong oxidizing agents.
Halogenation: Under radical conditions (e.g., using N-bromosuccinimide), the methyl group could be halogenated to form a halomethyl group, which is a versatile intermediate for further nucleophilic substitutions.
Deprotonation: Although the acidity of the C-4 methyl protons is not high, treatment with a very strong base could potentially generate a carbanion, which could then react with various electrophiles.
The development of methods for the direct C-4 functionalization of isoquinolines is an active area of research, with most current methods relying on the construction of the ring with a pre-existing C-4 substituent or through cross-coupling reactions of a C-4 halogenated precursor. researchgate.net
Metal-Catalyzed Transformations of Halogenated and Alkoxylated Isoquinolines
The C-3 chloro substituent makes this compound an excellent substrate for a wide variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly versatile method for forming new C-C bonds.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnumberanalytics.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org This method has largely replaced harsher, older methods for synthesizing aryl amines. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgwuxiapptec.com
| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl) |
| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) | C-N (Aryl-Amino) |
These reactions provide a powerful platform for the synthesis of a diverse library of 3-substituted isoquinoline derivatives from a common halogenated precursor.
Photochemical and Thermal Rearrangement Mechanisms in Isoquinoline Chemistry
The isoquinoline ring system can participate in various photochemical and thermal rearrangements, leading to structurally diverse products. These reactions often involve high-energy intermediates and complex mechanistic pathways.
Photochemical Reactions: Upon absorption of UV light, isoquinolines can be promoted to an excited state, enabling reactions that are not accessible under thermal conditions. A notable example is the visible light-mediated C-H hydroxyalkylation of isoquinolines, which proceeds through a radical pathway. nih.gov This type of reaction avoids the need for external oxidants and allows for unique functionalizations. nih.gov Another area of study involves the photochemistry of isoquinoline N-oxides, which can rearrange to form various photoisomers, including benzoxazepines and isoquinolones. The position of substituents, such as a methoxy group, can have a significant directing effect on the outcome of these photoreactions.
Thermal Rearrangements: At elevated temperatures, substituted isoquinolines can undergo rearrangements. While specific thermal rearrangements for this compound are not well-documented, general principles from related heterocyclic systems can be considered. For example, rearrangements involving halogen migration or ring-opening/ring-closing cascades are known in heterocyclic chemistry, though they often require specific structural features or reaction conditions. semanticscholar.org The stability of the isoquinoline core means that such rearrangements typically require significant energy input or catalytic activation.
Advanced Spectroscopic and Structural Characterization Methodologies for 3 Chloro 7 Methoxy 4 Methylisoquinoline
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
High-field NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 3-Chloro-7-methoxy-4-methylisoquinoline, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, the methoxy (B1213986) group protons, and the methyl group protons. The aromatic protons would appear in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns (e.g., doublets, singlets) revealing their positions relative to one another. The methoxy (–OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm, and the methyl (–CH₃) protons at position 4 would also appear as a singlet, likely in the 2.3-2.7 ppm range. The proton on the C1 position of the isoquinoline ring is expected to be the most downfield signal due to the influence of the ring nitrogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule this compound has 11 carbon atoms, and due to molecular asymmetry, 11 unique signals are expected in the ¹³C NMR spectrum. These would include signals for the nine carbons of the isoquinoline ring system, the methoxy carbon, and the methyl carbon. The chemical shifts would be characteristic of their environment: aromatic carbons typically appear between 110-160 ppm, with those attached to heteroatoms (Cl, N, O) showing distinct shifts. The methoxy carbon would be expected around 55-60 ppm, and the C4-methyl carbon would be found in the upfield region, typically 15-25 ppm.
2D NMR Spectroscopy: To definitively assign each signal, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the positions of adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methoxy protons to the C7 carbon and from the C4-methyl protons to the C3, C4, and C4a carbons, confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table represents hypothetical data based on established chemical shift principles.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | ~8.8 (s) | ~152 |
| 3 | - | ~150 |
| 4 | - | ~125 |
| 4-CH₃ | ~2.5 (s) | ~18 |
| 4a | - | ~135 |
| 5 | ~8.0 (d) | ~128 |
| 6 | ~7.2 (dd) | ~120 |
| 7 | - | ~160 |
| 7-OCH₃ | ~3.9 (s) | ~56 |
| 8 | ~7.4 (d) | ~105 |
| 8a | - | ~127 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm). For this compound (molecular formula C₁₁H₁₀ClNO), HRMS would provide an exact mass measurement that confirms this formula over other possibilities with the same nominal mass.
The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 208.0524 Da. An experimental HRMS measurement yielding a value very close to this would serve as definitive proof of the elemental composition. Furthermore, the presence of a chlorine atom would be readily apparent from the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two peaks for the molecular ion: an [M+H]⁺ peak and an [M+H+2]⁺ peak, separated by two mass units, with a characteristic intensity ratio of approximately 3:1.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecule, providing further structural evidence. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Plausible fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃, a loss of 15 Da) from the methoxy group or the loss of a neutral molecule of HCl (a loss of 36 Da).
Table 2: Predicted High-Resolution Mass Spectrometry Data This table represents hypothetical data.
| Ion | Calculated m/z (Da) | Description |
|---|---|---|
| [M+H]⁺ | 208.0524 | Protonated molecule with ³⁵Cl |
| [M+H+2]⁺ | 210.0495 | Protonated molecule with ³⁷Cl |
| [M-CH₃]⁺ | 192.0268 | Loss of a methyl radical from parent ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key structural features. Expected characteristic absorption bands for this compound include:
Aromatic C-H stretching: Weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: Medium bands in the 2850-3000 cm⁻¹ region for the methyl and methoxy groups.
C=C and C=N stretching: A series of sharp, medium-to-strong bands in the 1450-1650 cm⁻¹ region, characteristic of the isoquinoline ring system.
C-O stretching: A strong band, typically around 1250 cm⁻¹ (for the aryl-alkyl ether linkage).
C-Cl stretching: A band in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong, sharp signals in the Raman spectrum, which may be weak in the IR. The C-Cl stretch may also be more readily observed in the Raman spectrum.
Table 3: Predicted Vibrational Spectroscopy Data This table represents hypothetical data based on typical functional group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=N/C=C Ring Stretch | 1450 - 1650 | IR, Raman |
| C-O-C Asymmetric Stretch | ~1250 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture and Conformation
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. Provided that a suitable, high-quality single crystal of the compound can be grown, this technique provides an unambiguous map of electron density, from which the precise positions of all atoms (excluding hydrogens, which are typically inferred) can be determined.
The data obtained would provide definitive confirmation of the molecular connectivity, as well as precise measurements of all bond lengths, bond angles, and torsion angles. This would unequivocally confirm the substitution pattern on the isoquinoline ring. The analysis would also reveal information about the planarity of the isoquinoline system and the orientation of the methoxy group relative to the ring. Furthermore, X-ray diffraction elucidates the packing of molecules within the crystal lattice, revealing any intermolecular interactions such as π-stacking or dipole-dipole forces that dictate the solid-state structure. Key parameters reported from such a study would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Parameters This table lists the type of data that would be obtained from a successful crystallographic analysis.
| Parameter | Description |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO |
| Formula Weight | 207.66 g/mol |
| Crystal System | Determined by analysis (e.g., Monoclinic) |
| Space Group | Determined by analysis (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, β) | Precise lengths (Å) and angles (°) of the unit cell |
| Volume (V) | Volume of the unit cell (ų) |
| Z | Number of molecules per unit cell |
| Bond Lengths & Angles | Precise intramolecular geometric parameters |
Computational and Theoretical Investigations of 3 Chloro 7 Methoxy 4 Methylisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of molecular electronic structure. For 3-Chloro-7-methoxy-4-methylisoquinoline, DFT calculations can predict its geometric parameters, such as bond lengths and angles, and provide insights into its thermodynamic stability. A DFT analysis of the parent isoquinoline (B145761) molecule, for instance, has been performed using the B3LYP method with a 6-311++G(d,p) basis set, revealing key electronic properties. tandfonline.comfigshare.com
A crucial aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental indicators of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. For the parent isoquinoline, the calculated HOMO-LUMO energy gap is 3.78 eV, indicating a stable molecule. tandfonline.com Similar calculations for 2-Chloro-7-Methylquinoline-3-Carbaldehyde also highlight the use of DFT to determine molecular stability and electronic transitions. dergipark.org.tr
Furthermore, DFT can be used to calculate various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the energies of the frontier orbitals.
Table 1: Calculated Global Reactivity Descriptors for Isoquinoline
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.581 |
| Electron Affinity (A) | -ELUMO | 1.801 |
| Electronegativity (χ) | (I+A)/2 | 3.691 |
| Chemical Hardness (η) | (I-A)/2 | 1.89 |
| Chemical Softness (S) | 1/(2η) | 0.264 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.61 |
Data derived from a DFT study on the parent isoquinoline molecule. tandfonline.com
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide a detailed understanding of its conformational landscape, revealing the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations.
MD simulations are particularly valuable for exploring intermolecular interactions. By simulating the molecule in a solvent, typically water, it is possible to study how the molecule interacts with its environment. These simulations can provide insights into solvation effects and the formation of hydrogen bonds or other non-covalent interactions. For example, studies on substituted 2-chloroquinoline (B121035) derivatives have analyzed the role of the chlorine atom in forming Cl···Cl and C-H···Cl intermolecular interactions, which dictate the supramolecular assembly in the solid state. ias.ac.inresearchgate.net
In the context of drug design, MD simulations are used to investigate the binding of a ligand to a biological target, such as a protein. These simulations can elucidate the stability of the ligand-protein complex, the specific interactions that stabilize the binding, and the conformational changes that may occur upon binding. While no specific MD studies on this compound are publicly available, similar studies on quinoline (B57606) and isoquinoline derivatives have demonstrated the utility of this approach in understanding protein-ligand interactions and guiding the design of new therapeutic agents. tandfonline.comnih.govmdpi.com
Computational Studies of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For the synthesis of this compound, computational studies can be employed to investigate the reaction pathways, identify key intermediates, and determine the structures and energies of transition states. nih.gov
Various synthetic routes to the isoquinoline scaffold exist, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. pharmaguideline.comclockss.org DFT calculations can be used to model these reaction pathways, calculating the activation energies for each step and identifying the rate-determining step. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.
For instance, computational studies on transition metal-catalyzed reactions for the synthesis of isoquinolines can help in understanding the role of the catalyst and the ligands in the catalytic cycle. researchgate.net By modeling the potential energy surface of the reaction, researchers can gain a deeper understanding of the factors that control the reaction's outcome.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical methods are widely used to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure of a compound. For this compound, these methods can provide theoretical predictions of its NMR, IR, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculation of NMR chemical shifts (δ) and spin-spin coupling constants is a common application of quantum chemistry. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. tsijournals.com Comparing the calculated spectra with experimental data can aid in the structural elucidation of the molecule. Recent advancements in machine learning have also been applied to enhance the accuracy of NMR spectral predictions. d-nb.info
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods, providing a theoretical IR and Raman spectrum. nih.gov These calculated spectra can be compared with experimental spectra to aid in the assignment of vibrational modes. Theoretical studies on quinoline-7-carboxaldehyde, for example, have shown good agreement between calculated and experimental IR and Raman spectra. researchgate.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. dergipark.org.tr By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data to understand the electronic structure of the molecule. researchgate.net
Table 2: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound
| Spectroscopic Technique | Predicted Parameter | Method |
|---|---|---|
| 1H NMR | Chemical Shifts (δ) | GIAO-DFT |
| 13C NMR | Chemical Shifts (δ) | GIAO-DFT |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | DFT |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | TD-DFT |
This table illustrates the types of spectroscopic parameters that can be predicted using quantum chemical methods.
In Silico Modeling for Structure-Based Research (without direct property listing)
In silico modeling encompasses a range of computational techniques used in drug discovery and materials science. For this compound, these methods can be used to explore its potential as a bioactive molecule without explicitly listing its properties.
Structure-based drug design, for example, involves docking the molecule into the active site of a biological target to predict its binding affinity and mode of interaction. mdpi.com This approach can be used to screen virtual libraries of compounds and identify potential drug candidates. The isoquinoline scaffold is a common motif in many biologically active compounds, and in silico methods can be used to design novel derivatives with improved activity and selectivity. researchoutreach.org
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For isoquinoline derivatives, 3D-QSAR models have been used to identify the structural features that are important for their biological activity. nih.gov
Biological and Biomedical Research Applications of Substituted Isoquinolines As a Privileged Scaffold
Exploration of Molecular Targets and Ligand-Receptor Interactions
The isoquinoline (B145761) scaffold is a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets with high affinity. The specific substitutions on the isoquinoline ring system critically determine its pharmacological profile.
Investigations into Enzyme Inhibition and Modulation (e.g., PDE4B, MAO-B, Prolyl-Hydroxylase)
Isoquinoline derivatives have been extensively studied as inhibitors of various enzymes. The nature and position of substituents dictate the potency and selectivity of this inhibition.
Phosphodiesterase 4B (PDE4B): PDE4 enzymes are responsible for the hydrolysis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com Inhibition of PDE4, particularly the PDE4B and PDE4D subtypes, is a key strategy for treating inflammatory diseases. nih.gov The development of PDE4 inhibitors has explored numerous heterocyclic scaffolds, including pyridazinone derivatives, which share structural similarities with the isoquinoline core. mdpi.com The efficacy of these inhibitors often depends on how their structure interacts with specific pockets within the enzyme's active site. mdpi.com For instance, in some series, an increased planar character of the molecule enhances interaction and inhibitory effect. mdpi.com
Monoamine Oxidase B (MAO-B): MAO-B is a crucial enzyme that breaks down neurotransmitters like dopamine (B1211576) in the brain. parkinson.org Inhibiting MAO-B increases dopamine availability, which is a therapeutic approach for Parkinson's disease. parkinson.orgnih.gov Numerous isoquinoline and related heterocyclic compounds have been investigated as MAO-B inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies often show that electron-donating groups on aromatic rings can improve inhibitory activity, while electron-withdrawing groups may decrease it. nih.gov Kinetic studies have revealed that many such inhibitors act in a reversible and competitive manner. nih.gov
Prolyl-Hydroxylase (PHD): Prolyl hydroxylase domain (PHD) enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway. nih.govresearchgate.net Inhibiting these enzymes stabilizes HIF, leading to the production of erythropoietin, which makes PHD inhibitors a promising treatment for anemia. researchgate.netnih.gov A diverse range of small molecules, including those based on heterocyclic scaffolds like pyrimidines, have been developed as PHD inhibitors. researchgate.net These inhibitors typically function by chelating the iron atom in the enzyme's active site. researchgate.net
Receptor Binding Profiling (e.g., CNS receptors, Dopamine D2 receptors)
Substituted isoquinolines are well-represented among ligands for central nervous system (CNS) receptors. Their structural rigidity and substituent patterns allow for precise tuning of receptor affinity and selectivity.
CNS Receptors: For a compound to be active in the CNS, it must be able to cross the blood-brain barrier (BBB). nih.gov This generally requires a molecular weight under 400, limited hydrogen bonding capacity, and appropriate lipophilicity (LogP ≤ 5). nih.gov The isoquinoline scaffold is frequently found in molecules targeting CNS sigma receptors (σ1 and σ2), which are implicated in various psychiatric and neurological disorders. nih.gov For example, certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives show high affinity and selectivity for the σ2 receptor. upenn.edu
Dopamine D2 Receptors: The dopamine D2 receptor, a G-protein coupled receptor, is a primary target for antipsychotic medications used to treat schizophrenia. nih.gov The 3,4-dihydroquinolin-2(1H)-one scaffold, present in the antipsychotic drug aripiprazole, has demonstrated significant affinity for D2 receptors. mdpi.com Modifications to the aromatic portions of these molecules strongly influence D2 receptor affinity and functional selectivity. mdpi.com
Study of G-Protein Coupled Receptor (GPCR) Interactions
GPCRs represent the largest family of molecular targets for approved drugs. nih.gov The interaction of ligands with GPCRs can trigger a cascade of intracellular signaling events. nih.gov Beyond the primary binding site (orthosteric site), molecules can also bind to allosteric sites, modulating the receptor's function. nih.gov The signaling of GPCRs is complex and can be regulated by numerous proteins, including G-proteins, β-arrestins, and 14-3-3 proteins. nih.govnih.gov Ligand binding can influence which of these signaling partners are recruited to the receptor, leading to different downstream cellular responses. nih.gov
Modulation of Key Cellular Signaling Pathways
By interacting with specific enzymes and receptors, isoquinoline derivatives can modulate critical cellular signaling pathways. For instance, multi-angiokinase inhibitors based on the related quinoline (B57606) scaffold have been developed for cancer therapy. nih.gov One such compound, WXFL-152, inhibits the proliferation of vascular endothelial cells by simultaneously blocking signals from VEGF/VEGFR2, FGF/FGFRs, and PDGF/PDGFRβ. nih.gov This demonstrates how a single heterocyclic compound can impact multiple pathways crucial for tumor angiogenesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies of Isoquinoline Derivatives
QSAR and SPR studies are computational methods used to correlate a molecule's chemical structure with its biological activity or physicochemical properties. These models are invaluable for designing new compounds with enhanced potency and selectivity. nih.govcmu.ac.th
Impact of Halogenation (e.g., Chloro Group) on Biological Activity Profiles
The introduction of a halogen atom, such as chlorine, into a biologically active molecule is a common and powerful strategy in medicinal chemistry. eurochlor.orgnih.gov The effect of halogenation is context-dependent and can dramatically alter a compound's properties. eurochlor.org
Physicochemical Effects: A chlorine atom is an electron-withdrawing group that increases the lipophilicity (fat-solubility) of the molecule locally. researchgate.net This can lead to enhanced membrane permeability and better absorption into proteins or enzymes. researchgate.net However, in some cases, chlorination can also diminish or completely abolish biological activity. eurochlor.org
Binding Interactions: The presence of a chloro group can lead to more favorable steric or electronic interactions within the binding pocket of a target protein, resulting in tighter binding and improved potency. nih.gov Competitive binding assays for synthetic cannabinoids, for example, have shown that the position of a chlorine atom on an indole (B1671886) core has a substantial effect on binding affinity at the hCB₁ receptor. mdpi.com
Metabolic Stability: Halogenation can also block sites of metabolic degradation, increasing the compound's half-life and duration of action.
The table below illustrates how substitutions, including halogens, can affect the inhibitory activity of isoquinolone derivatives against the influenza virus, providing a proxy for understanding structure-activity relationships.
| Compound | R2 Substituent | R5 Substituent | R7 Substituent | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| 1 | 2'-ethylphenyl | H | OMe | 0.2 - 0.6 | 39.0 |
| 8 | 4'-(dimethylamino)phenyl | H | H | Inactive | >300 |
| 10 | 4'-(dimethylamino)phenyl | H | OMe | Inactive | >300 |
| 11 | 3',4'-dimethoxyphenyl | Me | OMe | Active (PR8 strain) | >300 |
| 17 | 2'-hydroxyphenyl | H | H | Partially Active | 109.0 |
| 21 | Phenyl | H | OMe | 9.9 - 18.5 | >300 |
| Data sourced from a study on isoquinolone derivatives against influenza viruses, demonstrating the impact of substituent changes on biological activity and cytotoxicity. mdpi.com |
In QSAR studies of 7-chloro-4-aminoquinolines, researchers have developed models to predict anti-mycobacterial activity, highlighting the structural features essential for efficacy. nih.gov These studies confirm that the strategic placement of a chloro group is a key determinant of the biological profile of heterocyclic compounds. nih.govresearchgate.net
Role of Alkoxy Substituents (e.g., Methoxy (B1213986) Group) in Ligand-Target Recognition
The presence of an alkoxy group, such as the methoxy (-OCH3) substituent at the C7 position of 3-Chloro-7-methoxy-4-methylisoquinoline, is a critical determinant of its potential molecular interactions. Methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through several mechanisms:
Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring system. This electronic modulation can enhance or alter the binding affinity for specific biological targets. For instance, studies on benzamide-isoquinoline derivatives have shown that electron-donating methoxy groups can favor affinity for the sigma-2 (σ2) receptor while being detrimental to sigma-1 (σ1) receptor binding, thereby improving selectivity. researchgate.netnih.gov
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) in the amino acid residues of a protein's binding pocket. This directional interaction can enhance the stability and specificity of the ligand-receptor complex. In studies of dopamine D3 receptor ligands, the 6,7-dimethoxy substitution pattern on a tetrahydroisoquinoline core was found to be well-tolerated and resulted in high-affinity ligands. nih.gov
Therefore, the 7-methoxy group in this compound is anticipated to play a key role in target recognition, potentially contributing to higher binding affinity and selectivity through a combination of electronic and hydrogen-bonding interactions.
Influence of Alkyl Substituents (e.g., Methyl Group) on Molecular Interaction
The methyl (-CH3) group at the C4 position of the isoquinoline scaffold introduces both steric and hydrophobic characteristics that can profoundly influence molecular interactions. While small, the methyl group's impact on biological activity can be significant.
Hydrophobic Interactions: Alkyl groups like methyl are nonpolar and tend to form favorable hydrophobic (van der Waals) interactions with nonpolar pockets within a protein's active site. The burial of a methyl group in such a pocket can displace water molecules, leading to a favorable entropic contribution to the binding energy and enhancing the ligand's potency.
The 4-methyl substituent in this compound is thus expected to contribute to its binding affinity by engaging in hydrophobic contacts and by influencing the molecule's conformation to achieve a better fit with its biological target.
Positional Isomerism and Stereochemical Implications on Biological Responses
The specific arrangement of substituents on the isoquinoline ring is fundamental to a compound's biological activity. Positional isomerism, where the same substituents are attached at different locations on the scaffold, can lead to vastly different pharmacological profiles. nih.gov The 3-Chloro-7-methoxy-4-methyl substitution pattern creates a unique molecule with a distinct electronic and steric profile compared to other possible isomers.
Influence of the 3-Chloro Group: Halogen atoms like chlorine are strongly electron-withdrawing and can serve as effective bioisosteres for other groups. The position of the halogen is critical. For example, the 7-chloro substituent is an essential feature for the antimalarial activity of 4-aminoquinolines like chloroquine, where it modulates the basicity of the molecule. youtube.com In other isoquinoline systems, the introduction of an electron-withdrawing group at the C6 or C7 position has been shown to increase cytotoxicity. acs.org Placing the chloro group at the C3 position, as in this compound, would uniquely alter the electron distribution across the pyridine (B92270) part of the ring system, potentially influencing its reactivity and target interactions in a manner distinct from other chloro-substituted isomers.
Isoquinolines as Scaffolds for Chemical Probe Development in Biological Systems
The isoquinoline framework is a highly valued scaffold for the development of chemical probes—small molecules designed to selectively interact with a specific biological target to elucidate its function. nih.govresearchgate.net this compound represents a well-defined starting point for creating a library of such probes. The existing substituents provide a foundation of potential biological activity, while also offering sites for further chemical modification.
For example, the chloro group at the C3 position can be a versatile chemical handle. It can potentially be substituted by various nucleophiles or engaged in palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of other functional groups at this position, generating a library of analogues. Each new compound in the library would have a slightly different structure, enabling researchers to probe structure-activity relationships (SAR) in detail. By screening this library against biological targets, researchers can identify compounds with high potency and selectivity, which can then be developed into sophisticated probes to study cellular pathways or validate new drug targets.
In Vitro Cellular Activity Investigations
To explore the biological potential of a compound like this compound, the initial and most crucial step is to assess its activity in controlled laboratory settings using cell-based assays.
The primary method for evaluating the potential anticancer activity of novel isoquinoline derivatives is to test their effect on the growth and viability of cancer cell lines. researchgate.net A panel of well-characterized human cancer cell lines is typically used to screen for cytotoxic or antiproliferative effects. The choice of cell lines allows for the assessment of activity across different cancer types and can provide early indications of selectivity.
Commonly used assays include metabolic viability tests like the MTT or MTS assay, which measure the metabolic activity of living cells. From the dose-response curves generated in these assays, a key parameter, the half-maximal inhibitory concentration (IC50), is determined. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50% and is a standard measure of a compound's potency.
Table 1: Examples of Cancer Cell Lines Used for In Vitro Testing of Isoquinoline Derivatives
| Cell Line | Cancer Type | Reference |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma (ER+) | nih.gov |
| MDA-MB-231 | Breast Adenocarcinoma (Triple-Negative) | nih.govnih.gov |
| T47D | Ductal Breast Epithelial Tumor | nih.gov |
| A549 | Lung Carcinoma | nih.gov |
| HeLa | Cervical Adenocarcinoma | nih.gov |
| HCT-116 | Colorectal Carcinoma | researchgate.net |
| A375 | Malignant Melanoma | nih.gov |
Once a compound demonstrates significant cytotoxic activity, further studies are conducted to understand its mechanism of action—the specific biochemical interactions through which it exerts its effects. Isoquinoline derivatives have been shown to act through various cellular mechanisms. nih.gov
Induction of Apoptosis: Many anticancer agents work by inducing apoptosis, or programmed cell death. This can be investigated using techniques such as flow cytometry with Annexin V/propidium iodide staining, which can distinguish between healthy, apoptotic, and necrotic cells. researchgate.net
Cell Cycle Arrest: Compounds can also inhibit cell proliferation by causing them to arrest at specific phases of the cell cycle (e.g., G1, S, or G2/M). This is typically analyzed by flow cytometry of DNA content in treated cells. Some isoquinolines have been found to cause cell cycle arrest at the G2/M phase. researchgate.net
Enzyme Inhibition: Isoquinolines are known to inhibit a range of enzymes critical for cancer cell survival, such as topoisomerases (which are involved in DNA replication) or protein kinases (which regulate cell signaling pathways). rsc.orgontosight.ai
DNA Interaction: Some isoquinoline alkaloids can exert their effects by directly binding to or intercalating with DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. nih.gov
Molecular docking studies are often employed as a computational tool to predict how a compound might bind to a specific protein target, providing insights that can guide further mechanistic experiments. researchgate.net
Table 2: Common Mechanisms of Action for Biologically Active Isoquinoline Derivatives
| Mechanism of Action | Description | Reference |
|---|---|---|
| Apoptosis Induction | Triggers programmed cell death pathways. | researchgate.netnih.gov |
| Cell Cycle Arrest | Halts cell division at specific checkpoints. | researchgate.netresearchgate.net |
| Enzyme Inhibition | Blocks the activity of key enzymes like kinases or topoisomerases. | rsc.org |
| DNA/RNA Binding | Interacts directly with nucleic acids to disrupt their function. | nih.gov |
| Autophagy Modulation | Influences the cellular process of self-degradation. | nih.gov |
Future Directions and Emerging Research Perspectives for 3 Chloro 7 Methoxy 4 Methylisoquinoline
Development of Chemo- and Regioselective Synthesis of Complex Isoquinoline (B145761) Architectures
The initial and most critical step would be the development of a robust and efficient synthetic route to 3-Chloro-7-methoxy-4-methylisoquinoline. Research in this area would likely focus on established methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, adapted for the specific substitution pattern of the target molecule. Key challenges would involve the controlled introduction of the chloro, methoxy (B1213986), and methyl groups at the desired positions with high regioselectivity. Future synthetic efforts could then expand to create a library of related analogues to establish structure-activity relationships.
Integration of Artificial Intelligence and Machine Learning in Isoquinoline Design and Prediction
Once a synthetic route is established, computational tools could accelerate the discovery process. AI and machine learning algorithms could be employed to predict the physicochemical properties, potential biological targets, and synthetic accessibility of novel derivatives of this compound. These predictive models, trained on existing isoquinoline datasets, could guide the design of new compounds with enhanced activity or desired properties, thereby optimizing experimental efforts.
Exploration of Advanced Functionalization Strategies for Novel Biological or Material Applications
With the core structure in hand, further chemical modifications would be essential to explore its potential. Advanced functionalization techniques, such as C-H activation, cross-coupling reactions, and late-stage diversification, could be used to introduce a variety of functional groups onto the isoquinoline scaffold. This would enable the systematic exploration of its potential as a therapeutic agent, a molecular probe, or a component in advanced materials. For instance, the chlorine atom at the 3-position could serve as a handle for further synthetic transformations.
Interdisciplinary Research Combining Synthesis, Computational, and Biological Methodologies
A comprehensive understanding of this compound would require a collaborative, interdisciplinary approach. Synthetic chemists would be needed to prepare the compound and its derivatives. Computational chemists could model its interactions with potential biological targets. Biologists would then be essential for in vitro and in vivo testing to evaluate its biological activity and mechanism of action. This synergistic approach would be crucial for efficiently translating a novel chemical entity from the laboratory to potential applications.
Investigation of Isoquinoline Derivatives in Emerging Therapeutic Areas and Unexplored Molecular Pathways
Given the broad spectrum of biological activities associated with the isoquinoline scaffold, derivatives of this compound could be screened against a wide range of therapeutic targets. This could include established areas like cancer and infectious diseases, as well as emerging fields such as neurodegenerative disorders and metabolic diseases. High-throughput screening and mechanism-of-action studies would be necessary to identify any potential therapeutic utility and to uncover novel molecular pathways that these compounds might modulate.
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
Q. Table 2: Common Synthetic By-Products and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
